
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is an organic compound that features both an amino group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-pentanol and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methionine: An essential amino acid with a similar methylthio group.
Cysteine: Contains a thiol group and is involved in protein synthesis.
S-Adenosylmethionine (SAM): A sulfonium ion involved in methylation reactions.
Uniqueness
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H17NOS |
|---|---|
Peso molecular |
163.28 g/mol |
Nombre IUPAC |
(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol |
InChI |
InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
Clave InChI |
BPZLRBFXTVALPE-LURJTMIESA-N |
SMILES isomérico |
CC(C)([C@H](CCSC)N)O |
SMILES canónico |
CC(C)(C(CCSC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


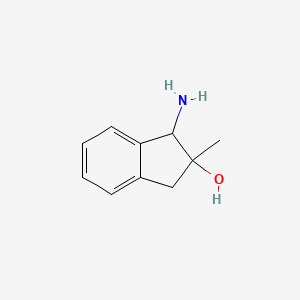
![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)
![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
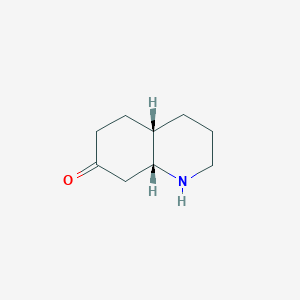


![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)
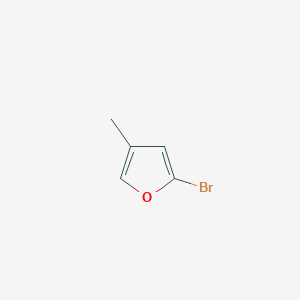

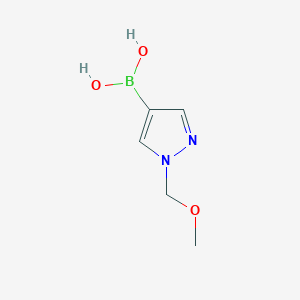
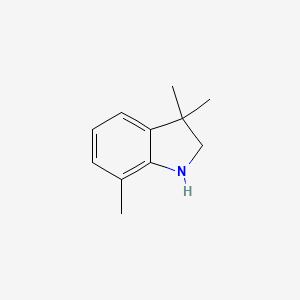
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

